Product packaging for (Z)-1-Iodo-2,3,3-trifluoro-1-propene(Cat. No.:CAS No. 110680-47-2)

(Z)-1-Iodo-2,3,3-trifluoro-1-propene

Cat. No.: B2816842
CAS No.: 110680-47-2
M. Wt: 221.949
InChI Key: NPIYAKOYXRAKAR-UPHRSURJSA-N
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Description

(Z)-1-Iodo-2,3,3-trifluoro-1-propene (CAS 672339-38-7) is a valuable fluorinated organic building block extensively used in synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. This compound serves as a key precursor in the synthesis of 3,3,3-trifluoropropyne (TFPY), a next-generation refrigerant with low global warming potential, through dehydroiodination reactions that proceed with considerable yields of 68-75% . Its molecular structure, featuring both an iodine substituent and a strongly electron-withdrawing trifluoromethyl group, makes it highly reactive in various transition-metal-catalyzed cross-coupling reactions and radical addition processes, enabling the versatile introduction of the 3,3,3-trifluoropropene moiety into more complex molecular architectures . Researchers utilize this compound to create novel trifluoromethyl-substituted building blocks for medicinal and plant protection chemistry, as the trifluoromethyl group significantly alters the physicochemical and pharmacological properties of target molecules . The (Z)- stereochemistry is specifically designated, indicating the spatial configuration around the carbon-carbon double bond, which can influence reactivity and interaction in biological systems. This product is provided as a clear liquid and is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2F3I B2816842 (Z)-1-Iodo-2,3,3-trifluoro-1-propene CAS No. 110680-47-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-2,3,3-trifluoro-1-iodoprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3I/c4-2(1-7)3(5)6/h1,3H/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIYAKOYXRAKAR-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)F)\F)\I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170994-64-5
Record name 2,3,3-trifluoro-1-iodoprop-1-ene
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Reactivity and Mechanistic Investigations of Z 1 Iodo 2,3,3 Trifluoro 1 Propene

Cross-Coupling Reactions Involving the Vinylic Iodide Moiety

The carbon-iodine bond in (Z)-1-iodo-2,3,3-trifluoro-1-propene is a versatile functional group that readily participates in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents at the C1 position with high chemo- and stereoselectivity.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the functionalization of vinyl halides. uva.es The general catalytic cycle for these reactions typically involves the oxidative addition of the vinyl iodide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki-Miyaura and Stille reactions) or migratory insertion of an alkene (in the Heck reaction), and finally, reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. wikipedia.orguwindsor.ca

Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinylic iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov The stereochemistry of the double bond is generally retained during the reaction. beilstein-journals.orgnih.gov For this compound, a Suzuki-Miyaura coupling would provide a route to (Z)-1-aryl- or (Z)-1-vinyl-2,3,3-trifluoro-1-propenes. The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity. researchgate.netresearchgate.net

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the vinylic iodide. wikipedia.org A key advantage of the Stille coupling is the tolerance of a wide range of functional groups. uwindsor.ca Similar to the Suzuki-Miyaura reaction, the Stille coupling of this compound would be expected to proceed with retention of the (Z)-geometry of the double bond, yielding the corresponding substituted trifluoropropenes.

Heck Reaction: The Heck reaction couples the vinylic iodide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is a powerful method for the synthesis of substituted alkenes. mdpi.com The reaction of this compound with an alkene would lead to the formation of a new carbon-carbon bond at the C1 position, resulting in a conjugated diene or a styrenyl-type product, depending on the alkene used. researchgate.net The regioselectivity of the alkene insertion is a key aspect of the Heck reaction. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Key Reagents Expected Product with this compound
Suzuki-Miyaura Organoboron (e.g., R-B(OH)₂) Pd catalyst, Base (Z)-1-R-2,3,3-trifluoro-1-propene
Stille Organotin (e.g., R-SnBu₃) Pd catalyst (Z)-1-R-2,3,3-trifluoro-1-propene
Heck Alkene (e.g., R'-CH=CH₂) Pd catalyst, Base (Z)-1-(R'-CH=CH)-2,3,3-trifluoro-1-propene

Copper-mediated cross-coupling reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods. One notable application is the difluoromethylation of vinyl iodides. nih.govscilit.com This reaction introduces a difluoromethyl (CF₂H) group, a moiety of increasing importance in medicinal and agricultural chemistry. researchgate.net

The reaction typically involves the use of a copper(I) salt, such as copper(I) iodide (CuI), and a difluoromethyl source, like (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H), in the presence of a fluoride (B91410) source, for instance, cesium fluoride (CsF). nih.govnih.gov A significant advantage of this method is its ability to proceed under relatively mild conditions and with good functional group tolerance. scilit.com Mechanistic studies suggest that the reaction may proceed through a Cu(III) intermediate, and it has been shown to occur with complete retention of the olefin geometry, which is crucial for the stereoselective functionalization of substrates like this compound. nih.gov

Table 2: Representative Conditions for Copper-Mediated Difluoromethylation of a Vinyl Iodide

Reagent Role Example
Vinyl Iodide Substrate This compound
Copper(I) Iodide Catalyst CuI
(Difluoromethyl)trimethylsilane Difluoromethyl Source TMSCF₂H
Cesium Fluoride Fluoride Source/Activator CsF

| Solvent | Reaction Medium | DMF |

Note: This table presents a general set of conditions; specific optimizations may be required.

Beyond palladium and copper, other transition metals, such as nickel, have been shown to catalyze cross-coupling reactions of fluorinated alkenes. nih.govresearchgate.netorganic-chemistry.org Nickel catalysts can offer different reactivity and selectivity profiles compared to their palladium counterparts and are often more cost-effective. organic-chemistry.org For instance, nickel-catalyzed couplings of chloro- and bromofluoroalkenes with organozinc reagents have been reported. organic-chemistry.org These methods could potentially be adapted for the coupling of this compound with a variety of nucleophiles. rsc.orgnih.gov The development of new catalytic systems involving earth-abundant metals is an active area of research and holds promise for expanding the synthetic utility of compounds like this compound. mdpi.commdpi.com

Reactivity at the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the influence of the trifluoromethyl group. This electronic nature dictates its reactivity in addition reactions, favoring attack by nucleophilic and radical species.

The electron-withdrawing trifluoromethyl group renders the double bond susceptible to nucleophilic attack. The regioselectivity of such additions is governed by the electronic and steric effects of the substituents. Nucleophilic attack is generally expected to occur at the carbon atom beta to the trifluoromethyl group (C2), as this leads to the formation of a more stable carbanionic intermediate that is stabilized by the adjacent iodine atom and the inductive effect of the CF₃ group. The stereochemistry of the addition would depend on the specific nucleophile and reaction conditions.

The addition of free radicals to fluorinated alkenes is a well-established method for the synthesis of fluorinated compounds. rsc.orgrsc.orgchemicalbook.com The regioselectivity of radical addition to unsymmetrical alkenes is determined by the stability of the resulting radical intermediate. masterorganicchemistry.com In the case of this compound, the addition of a radical species (R•) can proceed via two pathways:

Addition to C1: This would generate a radical intermediate at C2, which is stabilized by the adjacent trifluoromethyl group.

Addition to C2: This would lead to a radical intermediate at C1, stabilized by the adjacent iodine atom.

The relative stability of these two radical intermediates will determine the major product. It is generally observed that radical addition to fluoroalkenes favors the formation of the more stable radical intermediate. nih.gov For instance, the photochemical addition of iodoperfluoroalkanes to alkenes is a known process. acs.org The selectivity of these radical additions can be influenced by factors such as the nature of the radical, the temperature, and the solvent.

Table 3: Potential Regiochemical Outcomes of Radical Addition to this compound

Site of Radical Attack Resulting Radical Intermediate
C1 F₃C-C•(R)-CHI-F

| C2 | F₃C-CH(R)-C•I-F |

Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition for related vinyl sulfides)

The electron-deficient nature of the double bond in 3,3,3-trifluoropropene (B1201522) derivatives, influenced by the strongly electron-withdrawing trifluoromethyl group, makes them suitable candidates for participation in cycloaddition reactions as dipolarophiles. wikipedia.org Specifically, they are reactive toward 1,3-dipoles in [3+2] cycloaddition reactions, which provide a powerful method for the stereoselective synthesis of five-membered heterocyclic rings. wikipedia.orgresearchgate.net While literature specifically detailing the cycloaddition reactions of this compound is limited, the reactivity of closely related 1-substituted 3,3,3-trifluoropropenes provides significant insight into its potential behavior.

These reactions, often referred to as Huisgen cycloadditions, are valuable in synthetic chemistry for creating complex molecules with high regioselectivity and stereoselectivity. wikipedia.org For instance, trifluoropropene derivatives have been shown to react with various 1,3-dipoles, such as nitrones and azomethine ylides, to yield trifluoromethyl-substituted isoxazolidines and pyrrolidines, respectively. researchgate.netuzh.ch An example includes the asymmetric [3+2] cycloaddition of trifluoropropene with cyclic imino esters, catalyzed by a silver(I)/ThioClickFerrophos complex, to produce highly functionalized endo-4-acyl pyrrolidines with excellent enantioselectivity (up to 98% ee). researchgate.net Similarly, the reaction of pyridinium (B92312) 1,4-zwitterionic thiolates with CF3CN, a related dipolarophile, has been used to synthesize 2-trifluoromethyl thiazoles. rsc.org The presence of the trifluoromethyl group is crucial, as it activates the double bond for nucleophilic attack by the dipole. The reaction between trifluoroethyl amine-derived isatin (B1672199) ketimines and various activated alkenes proceeds via a [3+2] cycloaddition to furnish a series of 5′-CF3-substituted 3,2′-pyrrolidinyl spirooxindoles with high yields and diastereoselectivities. researchgate.net

The general mechanism for a 1,3-dipolar cycloaddition involves the concerted interaction of the 4 π-electrons from the 1,3-dipole with the 2 π-electrons of the dipolarophile (the trifluoropropene derivative). wikipedia.org The regioselectivity of the addition is governed by the electronic properties of both the dipole and the dipolarophile, specifically the energies of their frontier molecular orbitals (HOMO and LUMO). uzh.ch

Transformations Involving the Trifluoromethyl Group

Reactions Involving 3,3,3-Trifluoropropenyl Synthons

This compound and its derivatives are effective reagents for introducing the 3,3,3-trifluoropropenyl group into various molecules. This transformation, known as trifluoropropenylation, is particularly useful for the synthesis of fluorinated enamines and N-alkenylated heterocycles. nih.gov A highly effective method for the direct N-trifluoropropenylation of heterocycles employs a bench-stable trifluoropropenyl iodonium (B1229267) salt, which can be generated from precursors like this compound. nih.govelte.hu This reagent facilitates the straightforward and stereoselective introduction of the trifluoropropenyl moiety onto N-heterocycles under mild conditions. nih.gov

The reaction is applicable to a wide range of nitrogen heterocycles, including pyrazoles, imidazoles, triazoles, and indazoles. nih.govresearchgate.net The process generally yields the N-alkenylated products with high efficiency and stereoselectivity. nih.gov For example, the reaction of trans-1-chloro-3,3,3-trifluoropropene, a related synthon, with various azoles has been studied, demonstrating the relationship between the nature of the heterocycle and the reaction conditions required. researchgate.net These reactions often proceed through an addition-elimination mechanism. researchgate.net The development of methods using hypervalent iodine reagents, such as trifluoropropenyl iodonium salts, represents a significant advancement, enabling diverse reactivity for creating fluorinated carbo- and heterocyclic molecules. researchgate.netresearchgate.netnih.gov

Below is a table summarizing the N-trifluoropropenylation of various heterocycles using a trifluoropropenyl iodonium salt, demonstrating the scope of this transformation.

Heterocycle SubstrateProductYield (%)
Pyrazole1-(3,3,3-Trifluoroprop-1-en-1-yl)-1H-pyrazole85
1,2,4-Triazole1-(3,3,3-Trifluoroprop-1-en-1-yl)-1H-1,2,4-triazole91
Indazole2-(3,3,3-Trifluoroprop-1-en-1-yl)-2H-indazole83
Benzotriazole1-(3,3,3-Trifluoroprop-1-en-1-yl)-1H-benzotriazole70
4-Nitroimidazole1-(3,3,3-Trifluoroprop-1-en-1-yl)-4-nitro-1H-imidazole95

Elucidation of Reaction Mechanisms

Computational Chemistry for Reaction Pathway Delineation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for delineating the complex reaction pathways of fluorinated compounds. mdpi.commdpi.com For reactions involving this compound and related molecules, computational studies can provide deep insights into reaction mechanisms, regioselectivity, and the origins of activation barriers. researchgate.net

In the context of the [3+2] cycloaddition reactions that trifluoropropenes undergo, DFT calculations are used to model the transition states. mdpi.com By calculating the activation energies (ΔG‡) for all possible regio- and stereoisomeric pathways, the experimentally observed product can be rationalized. mdpi.com For example, in polar cycloadditions, the analysis of global and local reactivity indexes derived from DFT, such as electrophilicity and nucleophilicity, can predict the most favorable interactions between the reaction centers. researchgate.net Studies on related fluorinated systems have shown that despite the polar nature of the reactants, many [3+2] cycloadditions proceed via a one-step, concerted mechanism rather than through a stepwise zwitterionic intermediate. mdpi.com Computational analysis of the frontier molecular orbitals (HOMO-LUMO) of the reactants helps to explain the observed reactivity and selectivity. diva-portal.org

Furthermore, computational studies have been applied to understand the unique effects of fluoroalkyl groups on reaction mechanisms. rsc.org For instance, calculations can reveal why the cleavage of a Si–CF2H bond is more difficult than that of a Si–CF3 bond by analyzing bond orders, or how the electronic character of different fluoroalkyl radicals (e.g., CF3• vs. RCF2•) influences their reactivity with electron-rich or electron-deficient alkenes. rsc.org Such computational explorations are crucial for predicting reactivity and designing new synthetic methodologies involving compounds like this compound.

Experimental Mechanistic Probes (e.g., radical trapping, kinetic isotope effects)

Experimental techniques provide crucial evidence to support or refute proposed reaction mechanisms. For reactions involving this compound, probes such as radical trapping and the analysis of kinetic isotope effects (KIEs) are highly valuable.

Radical Trapping: The carbon-iodine bond in vinyl iodides is relatively weak and can undergo homolytic cleavage to form vinyl radicals under thermal or photochemical conditions, or in the presence of a radical initiator. wikipedia.orgrsc.org The potential involvement of such radical intermediates in reactions of this compound can be investigated using radical trapping experiments. researchgate.net In a typical experiment, the reaction is conducted in the presence of a radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or 1,4-cyclohexadiene. If a radical pathway is operative, the intermediate radical will be intercepted ("trapped") by the scavenger, forming a stable adduct that can be isolated and characterized. uni-regensburg.de The formation of such an adduct, along with a decrease in the yield of the primary product, provides strong evidence for a radical mechanism. This approach has been used to establish radical pathways in various transformations of organic iodides and vinyl derivatives. researchgate.netnih.gov

Kinetic Isotope Effects (KIE): The kinetic isotope effect is a powerful tool for determining whether a specific C-H bond is broken in the rate-determining step of a reaction. libretexts.orgprinceton.edu This is achieved by comparing the reaction rate of a substrate with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). libretexts.org For a reaction involving this compound, such as a base-mediated elimination or an addition reaction, replacing the vinylic hydrogen with deuterium (B1214612) would allow for the measurement of a primary KIE.

A "normal" primary KIE (kH/kD > 1) is observed when the C-H bond is significantly weakened or broken in the transition state of the rate-limiting step. princeton.edu Conversely, a KIE value close to unity (kH/kD ≈ 1) suggests that the C-H bond is not broken in the rate-determining step. princeton.edu Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization at a particular carbon atom during the reaction. libretexts.orgwikipedia.org For example, a study of alkene oxidation used KIEs to support a stepwise pathway involving the terminal addition of an oxygen atom to the π-bond. acs.org Similar studies on reactions of this compound could elucidate detailed mechanistic features.

Advanced Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for (Z)-Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of fluoroalkenes. wikipedia.org The relative orientation of substituents across the carbon-carbon double bond is established primarily through the analysis of scalar (J) coupling constants between magnetic nuclei, particularly ¹H and ¹⁹F.

The ¹⁹F nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. wikipedia.org The key to assigning the (Z)-stereochemistry lies in the magnitude of the three-bond (vicinal) coupling constant between the vinylic proton and the fluorine atom on the adjacent carbon (³JH-F). For vinyl fluorides, it is well-established that the trans coupling constant is significantly larger (typically 11-50 Hz) than the cis coupling constant (typically 0-20 Hz). In the (Z)-isomer of 1-Iodo-2,3,3-trifluoro-1-propene, the vinylic proton and the fluorine atom at the C2 position are cis to each other, which would result in a relatively small ³JH-F value.

Furthermore, ¹³C NMR spectroscopy provides crucial information. The carbon signals are split by coupling to fluorine atoms. The magnitude of one-bond (¹JC-F) and two-bond (²JC-F) coupling constants can further corroborate the structural assignment. researchgate.net The chemical shifts in both ¹H, ¹⁹F, and ¹³C NMR are highly sensitive to the electronic environment, providing a detailed fingerprint of the molecule. nih.gov

Table 1: Representative NMR Data for (Z)-1-Iodo-2,3,3-trifluoro-1-propene Note: The following data are predicted values based on known spectroscopic trends for similar fluoroalkene structures.

Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H 6.5 - 7.5 Doublet of Quartets ³JH-F(C2) ≈ 5-15⁴JH-F(C3) ≈ 1-5 =CH-I
¹⁹F -90 to -110 Doublet of Doublets ³JF(C2)-H ≈ 5-15³JF(C2)-F(C3) ≈ 10-20 -CF=
¹⁹F -70 to -85 Doublet ³JF(C3)-F(C2) ≈ 10-20 -CF₂-
¹³C 80 - 100 Doublet ¹JC-I =CI-
¹³C 145 - 160 Doublet of Triplets ¹JC-F, ²JC-F =CF-
¹³C 110 - 125 Triplet ¹JC-F -CF₂-

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net For this compound, the spectrum would be dominated by absorptions corresponding to the carbon-carbon double bond, carbon-fluorine bonds, and the carbon-iodine bond.

The C=C stretching vibration in alkenes typically appears in the 1680-1640 cm⁻¹ region. vscht.cz The presence of fluorine substituents on the double bond can shift this frequency. The most intense bands in the IR spectrum are expected to be the C-F stretching vibrations, which are typically found in the 1350-1000 cm⁻¹ region. Due to the presence of multiple fluorine atoms, a series of strong, complex bands would be anticipated in this area. The C-I stretching vibration occurs at lower frequencies, typically in the 600-500 cm⁻¹ range. The vinylic C-H stretch would be observed just above 3000 cm⁻¹. vscht.cz

Table 2: Characteristic Vibrational Frequencies for this compound Note: Wavenumbers are approximate and based on characteristic ranges for the specified functional groups.

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Expected Intensity
C-H Stretch =C-H 3050 - 3150 Medium
C=C Stretch C=C 1650 - 1690 Medium to Weak
C-F Stretch C-F 1100 - 1350 Strong, Multiple Bands
C-I Stretch C-I 500 - 600 Medium to Strong

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, electron ionization (EI) would likely be used.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact mass of the C₃HF₃I molecule. A key fragmentation pathway for iodoalkanes is the cleavage of the weak carbon-iodine bond. jove.com This would result in a prominent peak corresponding to the loss of an iodine atom ([M-I]⁺), which may represent the base peak of the spectrum. Further fragmentation could involve the sequential loss of fluorine atoms ([M-I-F]⁺) or the loss of HF ([M-I-HF]⁺). whitman.edu The analysis of these fragmentation patterns helps to confirm the elemental composition and connectivity of the molecule. libretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound Note: m/z values are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹²⁷I).

m/z Value Ion Formula Identity
222 [C₃HF₃I]⁺ Molecular Ion (M⁺)
95 [C₃HF₃]⁺ Loss of Iodine ([M-I]⁺)
76 [C₃H₂F₂]⁺ Loss of I and F ([M-I-F]⁺)
64 [C₃H]⁺ Loss of I and 3F ([M-I-3F]⁺)

X-ray Crystallography for Absolute Configuration Determination (on crystalline derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule. wikipedia.org It provides precise information on bond lengths, bond angles, and torsional angles, which would unambiguously confirm the (Z)-configuration of the double bond.

Since this compound is likely a liquid or a low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction would be challenging. The standard approach in such cases is to synthesize a crystalline derivative of the compound. gla.ac.uk For instance, the molecule could be reacted with a reagent to form a solid product, such as a derivative formed through a Diels-Alder reaction or by complexation with a metal.

Once a suitable crystal is obtained, X-ray diffraction analysis yields an electron density map from which the positions of all atoms (except hydrogen, typically) can be determined. nih.gov This would provide unequivocal proof of the connectivity and, most importantly, the cis relationship of the iodine and the trifluoromethyl group across the double bond, thus confirming the (Z)-stereochemistry.

Table 4: Representative Crystallographic Data Parameters for a Crystalline Derivative Note: This table illustrates the type of data obtained from an X-ray crystallography experiment on a suitable derivative. The values are hypothetical.

Parameter Description Example Value
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
a, b, c (Å) The lengths of the unit cell axes. a = 8.12 Å, b = 10.45 Å, c = 15.33 Å
α, β, γ (°) The angles between the unit cell axes. α = 90°, β = 98.7°, γ = 90°
Z The number of molecules in the unit cell. 4
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. 0.045

Computational and Theoretical Chemistry Studies on Z 1 Iodo 2,3,3 Trifluoro 1 Propene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. mdpi.comnih.gov It is used to investigate the electronic properties of molecules, such as electron density, molecular orbitals, and electrostatic potential. For a molecule like (Z)-1-iodo-2,3,3-trifluoro-1-propene, DFT could be used to determine key reactivity indicators. For instance, the distribution of electron density would highlight the electrophilic and nucleophilic sites, crucial for predicting how the molecule interacts with other reagents.

DFT calculations are also instrumental in understanding reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds. mdpi.com

Table 1: Potential DFT-Calculable Properties for this compound

Property Description Relevance to Reactivity
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally indicates higher reactivity.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface. Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Atomic Charges Calculated charges on each atom in the molecule (e.g., Mulliken, NBO). Provides insight into the polarity of bonds and the reactivity of specific atoms.

| Bond Dissociation Energies | The energy required to break a specific chemical bond homolytically. | Predicts the weakest bond in the molecule, often the initial site of reaction. |

This table represents typical properties that would be calculated using DFT; however, specific values for this compound are not available in the literature.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, often referred to as "chemical accuracy" (within 1 kcal/mol of experimental values).

For this compound, high-accuracy ab initio calculations would be valuable for benchmarking results from more computationally efficient methods like DFT. They could provide precise values for thermochemical data, such as the heat of formation, which is crucial for understanding its stability and role in chemical reactions.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

While quantum chemical calculations typically focus on single, static molecules, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes and intermolecular interactions in different environments (e.g., in solution).

For this compound, MD simulations could be used to study its conformational flexibility and how it interacts with solvent molecules or other reactants. This is particularly important for understanding reaction dynamics in a realistic chemical environment.

Theoretical Prediction of Reaction Mechanisms and Energy Profiles

A significant application of computational chemistry is the elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a reaction can be constructed.

The transition state is the highest energy point along the reaction coordinate and is a critical concept in understanding reaction rates. Computational methods can be used to locate and characterize the geometry of transition states. From the energy difference between the reactants and the transition state, the activation energy can be calculated, which is directly related to the reaction rate. For reactions involving this compound, identifying the transition states for various potential pathways would be key to predicting the major products.

Many chemical reactions can potentially yield multiple products (isomers). Computational chemistry is a powerful tool for predicting and explaining the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the relative stereochemistry of the products) of a reaction.

For a molecule like this compound, which has distinct functional groups and stereochemistry, computational studies could predict, for example, whether a nucleophile would preferentially attack the carbon bonded to the iodine or one of the fluorinated carbons. By comparing the activation energies for the different possible reaction pathways, the most likely outcome can be determined.

Application of Computational Chemistry in Rational Molecular Design and Synthesis Planning

Computational chemistry has emerged as an indispensable tool in the rational design of novel molecules and the strategic planning of their synthesis. In the context of this compound, computational methods are employed to predict its reactivity, stability, and potential as a building block in organic synthesis. By modeling reaction pathways and transition states, chemists can anticipate the feasibility of synthetic routes and optimize reaction conditions, thereby minimizing experimental trial and error.

The application of computational techniques such as Density Functional Theory (DFT) and ab initio methods allows for the detailed investigation of the electronic structure and properties of this compound. These studies can elucidate the influence of the fluorine and iodine substituents on the molecule's reactivity, providing insights into its potential for undergoing various chemical transformations. For instance, calculations of molecular electrostatic potential can predict sites susceptible to nucleophilic or electrophilic attack, guiding the design of selective reactions.

Furthermore, computational chemistry aids in the design of new materials and functional molecules where the trifluoroethenyl-iodide moiety can be incorporated. By simulating the properties of hypothetical molecules containing this group, researchers can screen for candidates with desired electronic, optical, or medicinal properties before embarking on their synthesis. This predictive power accelerates the discovery of new compounds with tailored functionalities.

Development of Novel Computational Algorithms and Protocols for Fluorinated Organic Systems

The unique properties of fluorinated organic compounds, such as this compound, present distinct challenges for computational modeling. The high electronegativity and small size of fluorine atoms can lead to strong polarization effects and non-covalent interactions that are not always accurately captured by standard computational methods. Consequently, there is an ongoing effort to develop and refine computational algorithms and protocols specifically for these systems.

Recent advancements have focused on improving the accuracy of methods for calculating the energies and geometries of fluorinated molecules. This includes the development of new density functionals and basis sets that better account for the electronic environment around fluorine atoms. Additionally, sophisticated methods are being developed to model weak interactions, such as halogen bonding, which can play a crucial role in the chemistry of iodo-fluorinated compounds.

The development of these specialized computational tools is critical for accurately predicting the behavior of complex fluorinated systems. By providing a more reliable theoretical framework, these advancements enable a deeper understanding of the structure-property relationships in molecules like this compound and facilitate the design of new fluorinated compounds with enhanced performance characteristics for a wide range of applications. The systematic investigation of solvation enthalpies and free energies using a combination of ab initio and DFT methods with appropriate basis sets and solvation models is an example of such protocol development. scispace.com

Applications of Z 1 Iodo 2,3,3 Trifluoro 1 Propene in Complex Organic Synthesis

Role as a Precursor for Diverse Fluorinated Building Blocks

(Z)-1-Iodo-2,3,3-trifluoro-1-propene can theoretically serve as a precursor for a variety of fluorinated building blocks through reactions that leverage the reactivity of the vinyl iodide moiety. The carbon-iodine bond is susceptible to a range of transformations, including cross-coupling reactions, which are fundamental in modern organic synthesis for the creation of carbon-carbon and carbon-heteroatom bonds.

For instance, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), and Heck (with alkenes) reactions could potentially be employed to introduce various organic substituents at the 1-position of the trifluoropropene scaffold. These transformations would yield a diverse array of trifluoromethyl-containing alkenes, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.

While the general utility of vinyl iodides in such reactions is well-established, specific examples detailing the conversion of this compound into other fluorinated building blocks are not prominently reported.

Synthesis of Perfluoroalkyne and Perfluoroallene (B1614800) Derivatives

The synthesis of perfluoroalkyne and perfluoroallene derivatives from this compound represents a plausible, yet not widely documented, synthetic route. One potential pathway to a perfluoroalkyne, such as 3,3,3-trifluoropropyne (B1345459), could involve the dehydroiodination (elimination of HI) of this compound. This type of elimination reaction is a common method for the formation of alkynes from vinyl halides. The reaction would typically require a strong base to facilitate the removal of a proton and the iodide leaving group.

The synthesis of perfluoroallene derivatives is more complex. It could theoretically be achieved through a multi-step sequence, possibly involving the introduction of a suitable functional group followed by an elimination or rearrangement reaction. However, specific and reliable protocols for the conversion of this compound to perfluoroallenes are not described in the available literature.

Integration into the Synthesis of Biologically Active Fluorine-Containing Compounds

The incorporation of fluorine and trifluoromethyl groups is a common strategy in medicinal chemistry to enhance the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. Given its structure, this compound could be a valuable synthon for introducing the trifluoropropenyl moiety into biologically active molecules.

One of the most direct methods for this would be through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction would allow for the formation of a carbon-carbon bond between the vinyl iodide and a terminal alkyne, a functional group present in or attachable to many biologically relevant scaffolds. The resulting enyne structure could serve as a key intermediate for further transformations.

Despite this potential, there is a lack of specific examples in the scientific literature that demonstrate the direct use of this compound in the synthesis of known biologically active compounds. The development of new synthetic methodologies is often required to efficiently incorporate novel building blocks like this into complex drug molecules.

Potential as a Monomer or Precursor in Specialized Fluoropolymer Synthesis

Fluoropolymers are a class of polymers known for their high resistance to solvents, acids, and bases, as well as their excellent thermal stability and low coefficient of friction. These properties are a direct result of the high strength of the carbon-fluorine bond.

This compound could theoretically be explored as a monomer in the synthesis of specialized fluoropolymers. The presence of the double bond allows for polymerization, potentially through radical polymerization or other mechanisms. The resulting polymer would have a unique structure with a trifluoromethyl group and an iodine atom on alternating carbons of the polymer backbone.

The iodine atoms in the polymer chain could serve as reactive sites for post-polymerization modification, allowing for the introduction of various functional groups or for cross-linking the polymer chains. This could lead to the development of fluoropolymers with tailored properties for specific applications. However, the use of this compound as a monomer in fluoropolymer synthesis has not been extensively reported, and further research would be needed to explore its polymerization behavior and the properties of the resulting materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-1-Iodo-2,3,3-trifluoro-1-propene, and how can stereoselectivity be ensured?

  • Methodology : The synthesis of Z-isomers in halogenated propenes often involves stereoselective halogen exchange. For example, AGC Inc. patented a method for (Z)-1-chloro-2,3,3-trifluoro-1-propene using transition-metal catalysts (e.g., Pd or Ni) under controlled temperatures (50–100°C) to preserve stereochemistry . For the iodo analogue, a similar approach could involve substituting chlorine with iodine via nucleophilic displacement using NaI or KI in polar aprotic solvents (e.g., DMF) at 60–80°C. Monitoring reaction progress with GC-MS and ensuring anhydrous conditions are critical to minimize byproducts .

Q. How can researchers characterize the purity and stereochemical configuration of this compound?

  • Methodology : Use a combination of:

  • Gas Chromatography (GC) with flame ionization detection to assess purity (>95% as per industrial standards) .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes trifluoromethyl environments, while 1H^{1}\text{H} NMR confirms olefinic proton coupling patterns (Z-isomers show distinct 3JHH^3J_{HH} values vs. E-isomers) .
  • X-ray Crystallography : For unambiguous stereochemical confirmation, single-crystal analysis is preferred, though challenging due to the compound’s volatility .

Q. What are the key stability considerations for storing this compound?

  • Methodology : Iodinated alkenes are prone to light-induced decomposition and iodination reversal. Store in amber glass vials under inert gas (N2_2 or Ar) at –20°C. Stabilizers like copper turnings can mitigate radical degradation pathways. Regularly monitor for iodine liberation via starch-iodide tests .

Advanced Research Questions

Q. How do reaction mechanisms differ between this compound and its chloro/bromo analogues in nucleophilic substitutions?

  • Methodology : The iodo derivative exhibits faster SN2 reactivity due to weaker C–I bonds (vs. C–Cl/C–Br), but steric hindrance from the trifluoromethyl group may slow kinetics. Computational studies (DFT) can model transition states, while experimental kinetic profiling (e.g., using NaN3_3 as a nucleophile in THF) quantifies activation parameters. Contrast with bromo analogues (e.g., 2-bromo-3,3,3-trifluoro-1-propene ) to identify electronic vs. steric effects .

Q. What experimental approaches are suitable for determining the thermodynamic properties (e.g., vapor pressure, GWP) of this compound?

  • Methodology :

  • Vapor Pressure : Use a static cell with capacitance manometry at 20–100°C, correlating data with Antoine equations .
  • Global Warming Potential (GWP) : Conduct atmospheric lifetime studies via UV irradiation in smog chambers, tracking degradation products (e.g., trifluoroacetic acid) via FTIR and GC-MS. Compare with reference compounds (e.g., R1233zd(E) ).

Q. How can contradictions in reported reactivity data for halogenated propenes be resolved?

  • Methodology : Discrepancies often arise from solvent effects or trace impurities. For example, nucleophilic substitution rates may vary in DMSO vs. acetone due to polarity differences. Systematic reproducibility studies with rigorously purified samples (e.g., distillation followed by molecular sieve drying) and controlled reaction conditions (e.g., fixed ionic strength) are essential. Meta-analyses of literature data (e.g., Arrhenius parameters from multiple studies) can identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.